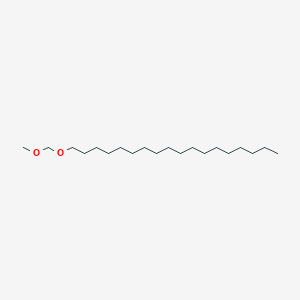
1-(Methoxymethoxy)octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethoxy)octadecane is an organic compound with the molecular formula C20H42O2 It is a derivative of octadecane, where one of the hydrogen atoms is replaced by a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)octadecane can be synthesized through the methoxymethylation of octadecanol. The process involves the reaction of octadecanol with chloromethyl methyl ether in the presence of a base such as diisopropylethylamine. The reaction is typically carried out in an organic solvent like toluene at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)octadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to octadecanol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases.
Major Products:
Oxidation: Formation of octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of various substituted octadecanes depending on the reagents used.
Scientific Research Applications
1-(Methoxymethoxy)octadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)octadecane involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Octadecane: A simple alkane with the formula C18H38.
1-Octadecene: An unsaturated hydrocarbon with a double bond.
1-Methoxyoctadecane: A similar compound with a methoxy group instead of a methoxymethoxy group
Uniqueness: 1-(Methoxymethoxy)octadecane is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
105644-68-6 |
|---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(methoxymethoxy)octadecane |
InChI |
InChI=1S/C20H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-2/h3-20H2,1-2H3 |
InChI Key |
PVHMLJIDYWAPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


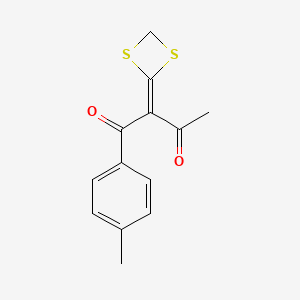
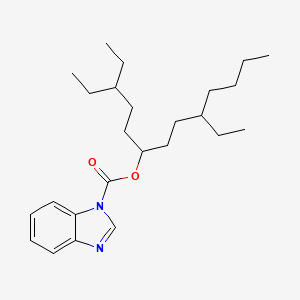
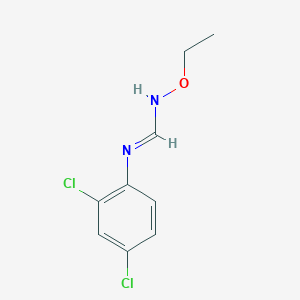

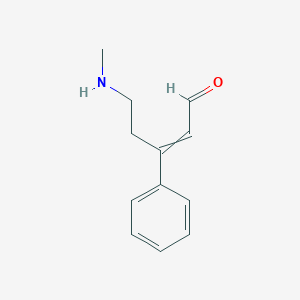
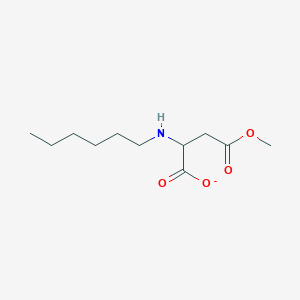

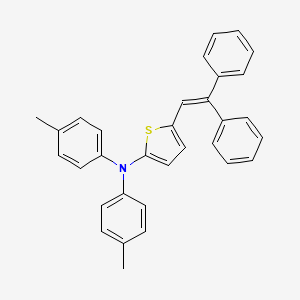
![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
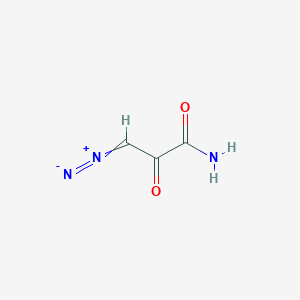



![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
